
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenethyl group, and a tetrahydroimidazo[2,1-b]thiazol-3-ol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol typically involves the condensation of 4-chlorobenzaldehyde with phenethylamine, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
- 3-(4-Methylphenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
- 3-(4-Nitrophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
Uniqueness
What sets 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential as a therapeutic agent .
属性
CAS 编号 |
86346-78-3 |
|---|---|
分子式 |
C19H19ClN2OS |
分子量 |
358.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C19H19ClN2OS/c20-16-9-7-15(8-10-16)19(23)17(24-18-21-12-13-22(18)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,17,23H,6,11-13H2 |
InChI 键 |
MEGNZURPRPZTQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=N1)SC(C2(C3=CC=C(C=C3)Cl)O)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


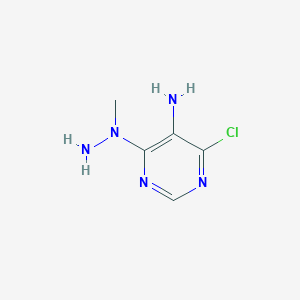

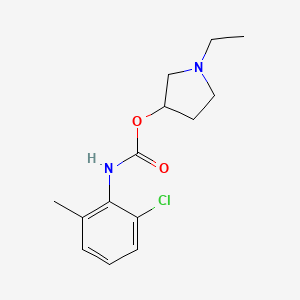
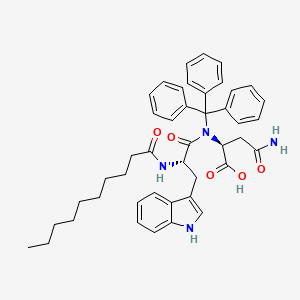
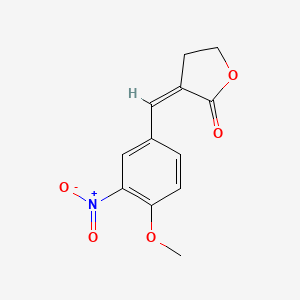
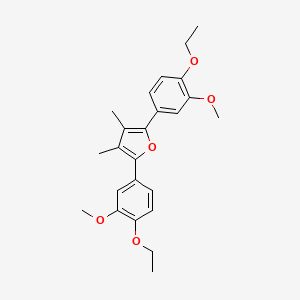
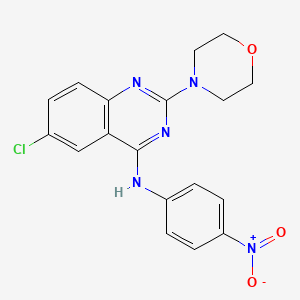
![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)
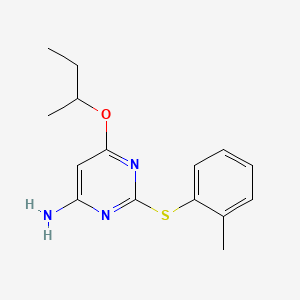
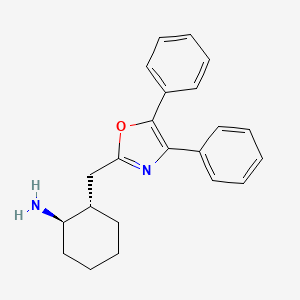
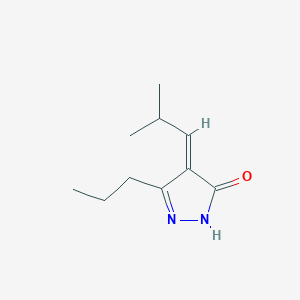
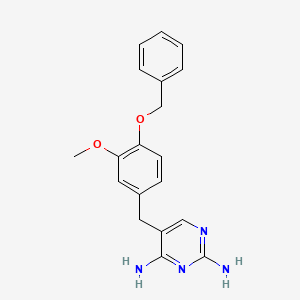
![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)

